molecular formula C17H18BrNO2 B5696522 N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide

N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide

Cat. No.: B5696522
M. Wt: 348.2 g/mol
InChI Key: QWPIHZXWUPUORE-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It features a benzyl group attached to an acetamide moiety, which is further substituted with a 4-bromo-3,5-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide typically involves the reaction of 4-bromo-3,5-dimethylphenol with benzylamine in the presence of a suitable acylating agent such as chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-bromo-3,5-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-3,5-dimethylphenoxy)acetyl chloride.

    Step 2: The resulting 2-(4-bromo-3,5-dimethylphenoxy)acetyl chloride is then reacted with benzylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms such as primary or secondary amines.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-bromo-2,5-dimethylphenoxy)acetamide
  • N-benzyl-2-(4-bromo-3-methylphenoxy)acetamide
  • N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide

Uniqueness

N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups in specific positions may enhance its interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-12-8-15(9-13(2)17(12)18)21-11-16(20)19-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPIHZXWUPUORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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